molecular formula C16H10FN3OS2 B2705120 (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905672-22-2

(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2705120
CAS No.: 905672-22-2
M. Wt: 343.39
InChI Key: ORAGTOSPBHGNJT-KNTRCKAVSA-N
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Description

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole moiety, which is a planar, aromatic, and heterocyclic system. This structure allows for efficient intermolecular π–π overlap, which can be beneficial in various applications .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .

Scientific Research Applications

Antimicrobial Applications

One notable application of related fluorobenzamide compounds, which share a structural similarity to the compound , is in the development of antimicrobial agents. Research conducted by Desai et al. (2013) involved the synthesis of 5-arylidene derivatives of fluorobenzamides, which were then evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. The study found that specific compounds exhibited significant activity, particularly against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, and fungal strains like Candida albicans. The presence of a fluorine atom in these compounds was deemed essential for enhancing antimicrobial activity, highlighting the potential of fluorinated compounds in antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).

Solid-Phase Synthesis

The solid-phase synthesis methodology, as explored by Lee et al. (1999), offers another avenue for the application of similar fluorinated compounds. The study described the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones using a solid-phase synthetic method, where 4-fluoro-3-nitrobenzoic acid, structurally related to the compound of interest, was utilized. This approach underscores the utility of fluorinated benzothiazole derivatives in the synthesis of complex heterocyclic compounds, potentially expanding their application in the development of therapeutics and research chemicals (Lee, Gauthier, & Rivero, 1999).

Antitumor Properties

Research on fluorinated benzothiazoles, such as the study by Hutchinson et al. (2001), has demonstrated the antitumor potential of these compounds. The study synthesized mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles and evaluated their cytotoxicity against various human cancer cell lines. Certain fluorinated benzothiazoles exhibited potent cytotoxicity, particularly against breast cancer cell lines, highlighting the potential of fluorinated benzothiazole derivatives in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary widely depending on the specific compound and its biological target. Some benzo[d]thiazole derivatives have been found to have cytotoxic and antibacterial activities .

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3OS2/c1-20-14-10(17)3-2-4-12(14)23-16(20)19-15(21)9-5-6-11-13(7-9)22-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAGTOSPBHGNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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